molecular formula C20H18BrNO3 B2986133 1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-91-8

1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2986133
CAS RN: 877810-91-8
M. Wt: 400.272
InChI Key: UCTISULEYMQLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1’-(3-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a spiro compound, which is a class of organic compounds that have two molecular rings sharing a single atom . The spiro atom in this case is the carbon atom at the junction of the chroman and piperidin rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, spiro compounds are generally synthesized through various methods such as cyclization reactions . For instance, piperidine derivatives, which are part of the compound’s structure, can be synthesized through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spiro junction and the various functional groups attached to it. The compound contains a chroman ring, a piperidin ring, and a bromobenzoyl group .


Chemical Reactions Analysis

The compound, due to its structure, could potentially undergo a variety of chemical reactions. For instance, the bromine atom in the bromobenzoyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties that could be expected include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Sigma Receptor Ligands

  • Compounds related to "1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one" have been investigated for their affinity and selectivity towards sigma receptors. Spiro compounds, including benzofuran, isobenzofuran, and benzopyran derivatives, have shown significant activity as sigma ligands. These studies provide insights into the structural factors influencing affinity and selectivity for sigma 1 and sigma 2 receptor sites, revealing that the N-substituent's size and the introduction of substituents in the benzene ring are critical for their pharmacological profile (Moltzen, Perregaard, & Meier, 1995).

Synthesis and Chemical Properties

  • Research on spiro[chroman-2,4'-piperidin]-4-one derivatives highlights their significance in synthetic organic chemistry. These compounds serve as key intermediates in synthesizing various pharmacologically active molecules. Techniques such as multi-component, 1,3-dipolar cycloaddition reactions have been utilized to create novel hybrid spiroheterocycles, showcasing the versatility of spiro compounds in medicinal chemistry research (Rajesh, Bala, & Perumal, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some piperidine derivatives have been found to have antihypertensive activity .

properties

IUPAC Name

1'-(3-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTISULEYMQLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.